N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide
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Description
“N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]propanamide” is a complex organic compound that contains furan, thiophene, and propanamide components .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald reaction . Furan derivatives can also be synthesized through various methods, including Van Leusen reaction .Molecular Structure Analysis
The compound contains a furan ring, a thiophene ring, and a propanamide group. Furan is a five-membered ring with four carbon atoms and one oxygen atom. Thiophene is also a five-membered ring but contains one sulfur atom instead of oxygen .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan and thiophene rings, both of which are aromatic and can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and thiophene rings could contribute to its aromaticity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-12(14)13-6-11-5-10(8-16-11)9-3-4-15-7-9/h3-5,7-8H,2,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPAOYOUXIPUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=CS1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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